1H-Indazole-4-carboxylic acid, 6-(trifluoromethyl)-
Description
1H-Indazole-4-carboxylic acid, 6-(trifluoromethyl)- is a heterocyclic compound that features an indazole core with a carboxylic acid group at the 4-position and a trifluoromethyl group at the 6-position.
Properties
Molecular Formula |
C9H5F3N2O2 |
|---|---|
Molecular Weight |
230.14 g/mol |
IUPAC Name |
6-(trifluoromethyl)-1H-indazole-4-carboxylic acid |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)4-1-5(8(15)16)6-3-13-14-7(6)2-4/h1-3H,(H,13,14)(H,15,16) |
InChI Key |
CPOSDIAWEFZIRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C2C(=C1C(=O)O)C=NN2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indazole-4-carboxylic acid, 6-(trifluoromethyl)- typically involves the formation of the indazole core followed by functionalization at specific positions. One common method includes the cyclization of o-haloaryl-N-tosylhydrazones mediated by copper (Cu2O) to form the indazole ring . The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide under specific conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1H-Indazole-4-carboxylic acid, 6-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carboxylic acid group or the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Formation of corresponding carboxylates.
Reduction: Formation of alcohols or amines.
Substitution: Formation of esters or amides.
Scientific Research Applications
1H-Indazole-4-carboxylic acid, 6-(trifluoromethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes.
Industry: Utilized in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 1H-Indazole-4-carboxylic acid, 6-(trifluoromethyl)- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins .
Comparison with Similar Compounds
1H-Indazole-4-carboxylic acid: Lacks the trifluoromethyl group, resulting in different chemical properties.
6-Methyl-1H-indazole-4-carboxylic acid: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.
Uniqueness: 1H-Indazole-4-carboxylic acid, 6-(trifluoromethyl)- is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects. This makes it particularly valuable in medicinal chemistry for the development of drugs with enhanced potency and selectivity .
Biological Activity
1H-Indazole-4-carboxylic acid, 6-(trifluoromethyl)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Overview
- IUPAC Name : 1H-Indazole-4-carboxylic acid, 6-(trifluoromethyl)-
- Molecular Formula : C8H6F3N2O2
- Molecular Weight : 220.14 g/mol
- CAS Number : Not specified in the sources.
Biological Activities
1H-Indazole-4-carboxylic acid derivatives have been reported to exhibit various biological activities, including:
- Anticancer Activity : Several studies have demonstrated that indazole derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have shown IC50 values in the nanomolar range against various cancer cell lines, indicating potent antiproliferative effects .
- Anti-inflammatory Properties : Indazole derivatives have been investigated for their anti-inflammatory effects, particularly in models of chronic inflammation. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes .
- Antimicrobial Effects : Some derivatives exhibit significant antibacterial and antifungal activities. Their mechanisms typically involve disruption of microbial cell membranes or inhibition of critical metabolic pathways .
The biological activity of 1H-Indazole-4-carboxylic acid, 6-(trifluoromethyl)- is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : Many indazole derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation. For example, they may inhibit kinases or other signaling molecules critical for cell survival and proliferation .
- Receptor Modulation : Some compounds can modulate receptor activity, influencing pathways related to cell growth and immune response. This modulation can lead to significant therapeutic effects in diseases like cancer and autoimmune disorders .
Case Study 1: Anticancer Activity
A study on a series of indazole derivatives found that specific substitutions at the 4 and 6 positions significantly enhanced their antiproliferative activity against various cancer cell lines. The most potent derivative exhibited an IC50 value of less than 10 nM against breast cancer cell lines .
Case Study 2: Anti-inflammatory Effects
Research has shown that certain indazole derivatives can reduce inflammation in animal models by inhibiting TNF-alpha production. In a controlled study, a derivative was able to decrease inflammatory markers by over 50% compared to control groups .
Comparative Analysis with Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
